

what is diclofenac epolamine salt

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Compound Focus: Diclofenac Epolamine

CAS No.: 119623-66-4

Cat. No.: S585385

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Chemical Identity and Properties

Diclofenac epolamine (DHEP) is a salt formed between diclofenac acid and the organic base 1-(2-hydroxyethyl)pyrrolidine (epolamine). The table below summarizes its core chemical characteristics [1] [2].

Property	Description
Systematic Name	1-(2-hydroxyethyl)pyrrolidin-1-ium 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetate [1]
CAS Registry Number	119623-66-4 [1] [2]
Molecular Formula	C ₂₀ H ₂₄ Cl ₂ N ₂ O ₃ [1]
Average Molecular Weight	411.32 g/mol [1] [3]
Chemical Structure	Combination of C ₁₄ H ₁₁ Cl ₂ NO ₂ (diclofenac acid) and C ₆ H ₁₃ NO (epolamine) [2]
Solubility	Highly soluble in water [4]. Also soluble in DMSO, methanol, ethanol, and chloroform [2] [3].
Physical Form	White to pale yellow solid [2]
Melting Point	58-60 °C [2]

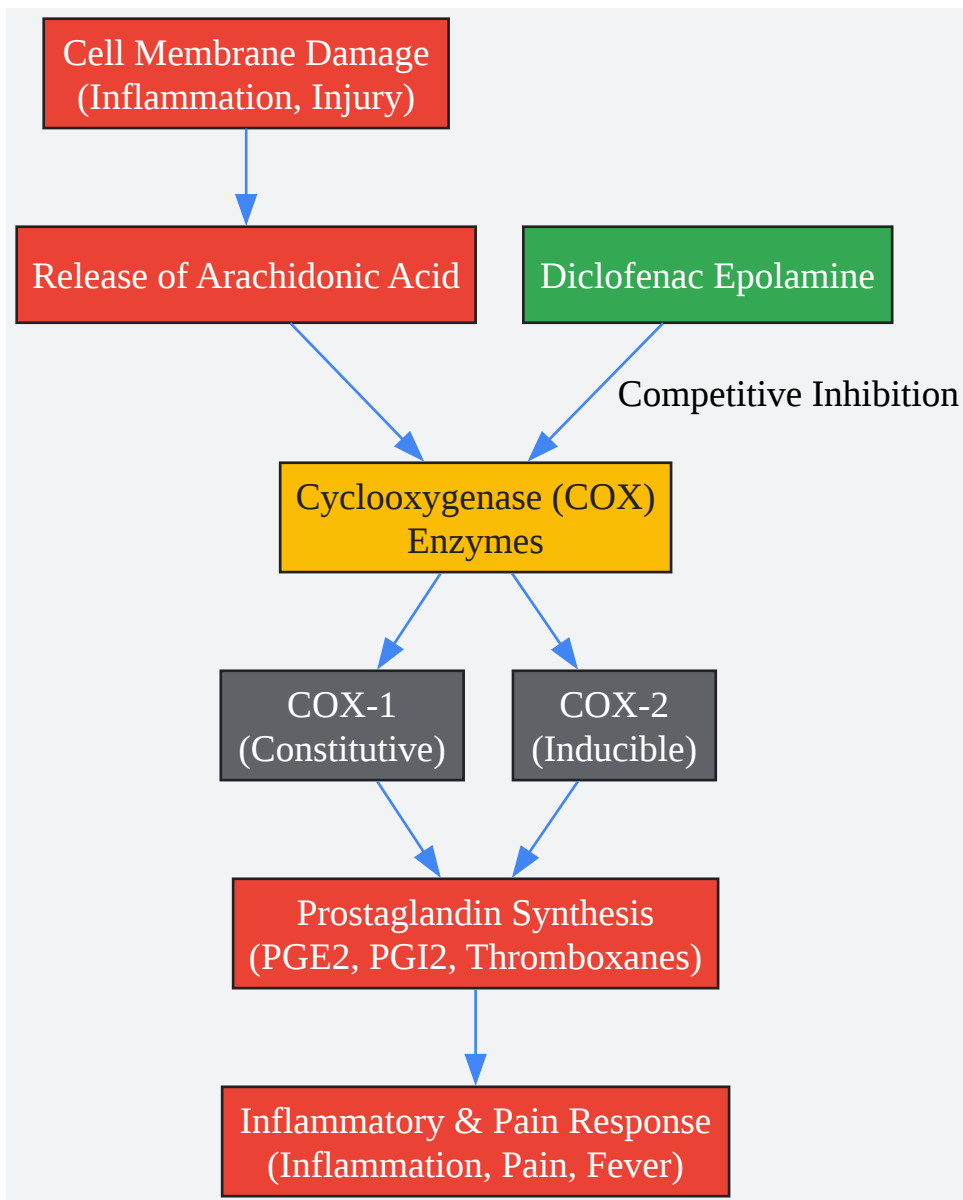
Rationale for Salt Formation and Key Advantages

The formation of the epolamine salt addresses specific limitations of the parent diclofenac acid and other common salts (e.g., sodium or potassium) [5].

- **Enhanced Water Solubility:** The salt form significantly increases aqueous solubility compared to diclofenac acid, which is crucial for formulating effective aqueous solutions like mouthwashes [4].
- **Improved Cutaneous Permeation:** The epolamine component enhances the drug's ability to penetrate the skin, facilitating targeted delivery to underlying tissues [6] [5]. It is believed to increase cell membrane permeability by interacting with lecithin, a major membrane constituent [6].

Pharmacology and Mechanism of Action

As an NSAID, **diclofenac epolamine** exerts its therapeutic effects through a well-defined mechanism, which can be visualized in the following pathway.



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*Diagram: Mechanism of **diclofenac epolamine** as a non-selective COX inhibitor, reducing prostaglandin-mediated inflammation and pain.*

Diclofenac epolamine is a prodrug; upon application and absorption, it dissociates into the active moiety, diclofenac acid [6]. The active form competitively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with a slightly greater selectivity for COX-2 [7] [8]. This inhibition blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes [7] [5]. The subsequent reduction in prostaglandin levels at the site of injury results in the observed analgesic, anti-inflammatory, and antipyretic effects [5].

Manufacturing and Synthesis Process

A patented process for synthesizing **diclofenac epolamine** with high purity involves several key steps, as outlined below [9].

Step	Process Description	Key Parameters & Reagents
1. Salt Formation	Reacting diclofenac sodium with epolamine in a mixture of water and an organic solvent.	Solvent Systems: Ethyl acetate/water; Toluene/water; Methyl isobutyl ketone (MIBK)/water [9].
2. Phase Separation	Separation of the organic phase containing the crude diclofenac epolamine from the aqueous phase.	Removes water-soluble impurities [9].
3. Washing	Washing the organic phase with an aqueous solvent.	Further purifies the product [9].
4. Isolation	Removal of the organic solvent under reduced pressure to yield the product.	Yields diclofenac epolamine as a solid [9].

Key Advantages of this Process: The method avoids the use of diclofenac acid directly, which can contain problematic impurities like 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one. Using diclofenac potassium as a starting material is also described [9].

Experimental and Clinical Efficacy Data

Research demonstrates the efficacy of **diclofenac epolamine** in various formulations.

Topical Patch in Musculoskeletal Pain: The 1.3% topical patch (DETP) is designed for localized, sustained drug delivery. The table below summarizes key pharmacokinetic and efficacy data [6].

Parameter	Finding
Target Action	Topical (local tissue), not transdermal (systemic) [6].

Parameter	Finding
Drug Content	Patch contains 180 mg diclofenac (129.7 mg acid equivalent) [6].
Absorption	~5% of total dose (18 mg) absorbed into local tissue over 12 hours [6].
Systemic Exposure	Plasma concentration is ~1% of a 75 mg oral dose; steady-state levels are 1-3 ng/mL [6].
Tissue Half-Life	9-12 hours, indicating local accumulation [6].
Onset of Action	Pain relief can occur within 1 hour of application [6].
Cardiovascular/GI Risk	Minimal systemic exposure results in a significantly improved safety profile versus oral NSAIDs [6].

Mouthwash in Oral Inflammation: A Phase III clinical trial (n=80) compared a 0.103% DHEP mouthwash to a 0.074% diclofenac mouthwash for inflammatory oral conditions [4].

- **Primary Endpoint (Pain at Day 3):** A significantly greater proportion of patients were pain-free at day 3 in the DHEP group (40%) compared to the diclofenac group (20%) [4].
- **Conclusion:** DHEP mouthwash was at least as effective as the comparator and well-tolerated, demonstrating the utility of the salt in mucosal delivery [4].

Example Experimental Protocol

Below is a summarized protocol from a clinical study investigating a DHEP mouthwash, which can serve as a methodological reference [4].

- **Objective:** To compare the efficacy and tolerability of DHEP mouthwash with a reference diclofenac mouthwash.
- **Study Design:** Randomized, investigator-blind, parallel-group, controlled, phase III study.
- **Subjects:** 80 patients with painful inflammatory conditions of the oral cavity (e.g., gingivitis).
- **Intervention:**
 - **Test Group:** 0.103% DHEP in aqueous solution.
 - **Control Group:** 0.074% free diclofenac in aqueous solution.
- **Dosage and Administration:** 15 mL mouthwash, rinsed for 1 minute, twice daily for 7 days.
- **Assessment Points:** Baseline (D0), Day 3 (D3), and Day 7 (D7).

- **Primary Endpoint:** Change in pain severity scores from D0 to D3 and D7.
- **Assessment Tools:**
 - **Pain:** 5-point semi-quantitative scale and a 100-mm Visual Analogue Scale (VAS).
 - **Inflammation:** 5-point scale.
- **Secondary Endpoints:** Inflammation score, quality of sleep, compliance, safety, and tolerability.

In summary, **diclofenac epolamine** is a pharmaceutically optimized salt that enables the effective topical and localized delivery of diclofenac. Its enhanced solubility and permeability profile make it a valuable agent in formulations like patches and mouthwashes, offering targeted efficacy with a favorable safety profile.

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